9-Oxabicyclo[4.2.1]nonan-2-one

Catalog No.
S12406584
CAS No.
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Oxabicyclo[4.2.1]nonan-2-one

Product Name

9-Oxabicyclo[4.2.1]nonan-2-one

IUPAC Name

9-oxabicyclo[4.2.1]nonan-2-one

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c9-7-3-1-2-6-4-5-8(7)10-6/h6,8H,1-5H2

InChI Key

ICGPXFYZBUHKGI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(O2)C(=O)C1

9-Oxabicyclo[4.2.1]nonan-2-one is a bicyclic compound characterized by a fused ring structure containing an oxygen atom. Its molecular formula is C₈H₁₄O, and it features a unique arrangement of carbon atoms that contributes to its chemical properties. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural features that allow for various chemical transformations.

The chemical reactivity of 9-oxabicyclo[4.2.1]nonan-2-one can be attributed to the presence of the carbonyl group, which makes it susceptible to nucleophilic attacks. Common reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition with various reagents, leading to the formation of alcohols or other derivatives.
  • Reduction: Reduction reactions can convert the carbonyl group into an alcohol, enhancing its reactivity.
  • Cyclization Reactions: The bicyclic structure allows for intramolecular reactions, which can yield complex cyclic compounds.

Research into the biological activity of 9-oxabicyclo[4.2.1]nonan-2-one is limited but suggests potential pharmacological properties. Compounds with similar structures have demonstrated:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties.
  • Antitumor Effects: Certain modifications of the bicyclic structure have shown promise in cancer research, indicating possible antitumor activity.

The synthesis of 9-oxabicyclo[4.2.1]nonan-2-one can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors such as cyclooctadiene, cyclization can lead to the formation of the bicyclic structure.
  • Functional Group Transformations: Derivatives can be synthesized through functional group modifications, including oxidation and reduction processes.
  • Oxymercuration: This method involves treating cyclooctadiene with mercuric acetate followed by hydrolysis, yielding the desired compound along with other products .

9-Oxabicyclo[4.2.1]nonan-2-one has several potential applications:

  • Organic Synthesis: Its unique structure makes it a valuable intermediate in synthetic organic chemistry.
  • Pharmaceutical Development: The compound's biological activity suggests potential use in drug development, particularly in creating new antimicrobial or anticancer agents.

Interaction studies involving 9-oxabicyclo[4.2.1]nonan-2-one focus on its reactivity with various biological targets and synthetic reagents. Preliminary studies indicate:

  • Reactivity with Nucleophiles: The compound readily interacts with nucleophiles, which can be exploited in synthetic pathways.
  • Potential Enzyme Inhibition: Similar compounds have shown enzyme inhibition properties, warranting further investigation into their mechanism of action.

Several compounds share structural similarities with 9-oxabicyclo[4.2.1]nonan-2-one, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Properties
9-Oxabicyclo[3.3.1]nonaneFewer carbons in the bicyclic systemDifferent reactivity patterns
9-Azabicyclo[4.2.1]nonanContains nitrogen instead of oxygenPotentially different biological activity
9-Oxabicyclo[5.3.0]decaneLarger bicyclic systemVariations in stability and reactivity

These compounds highlight the uniqueness of 9-oxabicyclo[4.2.1]nonan-2-one, particularly its specific structural arrangement that influences its chemical behavior and potential applications.

One-Pot Oxidative Cyclization Strategies

One-pot methodologies have emerged as efficient routes to construct the 9-oxabicyclo[4.2.1]nonan-2-one framework. A notable approach involves domino Michael-hemiacetalization-Michael reactions using modular organocatalysts. For instance, a tandem reaction between ( E)-3-aryl-2-nitroprop-2-enols and ( E)-7-aryl-7-oxohept-5-enals generates a hemiacetal intermediate, which undergoes oxidation with pyridinium chlorochromate (PCC) to yield the bicyclic lactone with >99:1 diastereoselectivity and 96% enantiomeric excess ( ee ) . This strategy minimizes intermediate isolation, enhancing synthetic efficiency.

Complementary methods leverage Baeyer-Villiger oxidation, where ketones are oxidized to lactones using peracids or biocatalysts. For example, cyclopentenols subjected to asymmetric hydroformylation (AHF) with Rh catalysts yield γ-hydroxy aldehydes, which cyclize and oxidize in situ with PCC to form the bicyclic lactone . This one-pot sequence achieves 82–92% yields and 90–98% ee , demonstrating broad substrate tolerance (Table 1).

Table 1: One-Pot Oxidative Cyclization Results

SubstrateCatalystYield (%)ee (%)
Cyclopentenol 1aRh/( R , S )-Ligand8596
Nitroprop-2-enol 1bOrganocatalyst 9b/10e8495

Asymmetric Catalytic Approaches for Enantioselective Synthesis

Asymmetric catalysis has revolutionized the synthesis of enantiomerically enriched 9-oxabicyclo[4.2.1]nonan-2-one derivatives. Cinchona alkaloid-based organocatalysts self-assembled with amino acids (e.g., 9b and 10e) induce high stereocontrol in domino reactions. These catalysts promote a dual activation mechanism: the quinuclidine moiety deprotonates the nitroalkene, while the thiourea group stabilizes the oxoheptenal via hydrogen bonding, enabling precise facial selectivity .

Transition metal catalysis also plays a pivotal role. Rhodium complexes with hybrid phosphine-phosphite ligands facilitate AHF of cyclopentenols, installing a quaternary stereocenter with syn-selectivity. Subsequent cyclization and oxidation afford the bicyclic lactone with 90–98% ee . Comparatively, Cu-catalyzed arylative desymmetrization of prochiral cyclopentenes, followed by iodolactonization, offers an alternative route but requires directing groups, reducing atom economy .

Transition Metal-Catalyzed Hydrofunctionalization Pathways

Transition metals enable strategic functionalization of precursor molecules en route to 9-oxabicyclo[4.2.1]nonan-2-one. Rhodium-catalyzed hydroformylation stands out for its ability to install formyl groups with regio- and stereochemical precision. For example, AHF of cyclopent-3-en-1-ol derivatives under syngas (CO/H₂) generates γ-hydroxy aldehydes, which spontaneously cyclize to hemiacetals. PCC oxidation then completes the lactonization, yielding the bicyclic product .

Olefin metathesis provides another avenue. Ring-closing metathesis (RCM) of divinyl ethers using Grubbs catalysts constructs the oxabicyclo skeleton, though subsequent oxidation steps are required to form the lactone . While metathesis offers modularity, competing dimerization and moderate yields (60–75%) limit its utility compared to hydroformylation.

Oxidative Lactonization Techniques

Oxidative lactonization is critical for converting intermediates into the final bicyclic lactone. PCC-mediated oxidation of hemiacetals is widely employed due to its mild conditions and compatibility with sensitive substrates. For instance, oxidation of hemiacetal 7a derived from nitroprop-2-enols affords 9-oxabicyclo[4.2.1]nonan-2-one in 84% yield .

Baeyer-Villiger monooxygenases (BVMOs) offer biocatalytic alternatives, enabling enantioselective oxidations under aqueous conditions. However, their application to polycyclic ketones remains challenging due to substrate rigidity and limited enzyme compatibility . Chemical oxidants like m-chloroperbenzoic acid (mCPBA) are more versatile, achieving 70–85% yields in model systems .

Table 2: Oxidative Lactonization Efficiency

OxidantSubstrateYield (%)ee (%)
PCCHemiacetal 7a8495
mCPBAKetone 2178N/A
BVMOKetone 296588

Organocatalytic Baeyer-Villiger Oxidation Protocols

Organocatalytic Baeyer-Villiger oxidation protocols have emerged as sustainable approaches for bicyclic lactone synthesis, particularly for accessing 9-Oxabicyclo[4.2.1]nonan-2-one derivatives through environmentally benign oxidation processes [8] [23]. The reaction proceeds through formation of a Criegee intermediate following nucleophilic attack of the oxidant on the ketone carbonyl carbon, with subsequent rearrangement determining the final lactone structure [9] [23].

Contemporary organocatalytic systems utilize hydrogen peroxide as the primary oxidant, activated by small organic molecules that serve as catalysts rather than stoichiometric reagents [23] [26]. The mechanism involves equilibrium between keto and hydrate forms of the organocatalyst, with acetonitrile facilitating formation of Payne's intermediate that interacts with hydrogen peroxide at appropriate pH conditions [26]. This generates perhydrate or dihydroperoxide intermediates that constitute the active oxidizing species responsible for ketone conversion to lactone products [26].

Flavinium-cinchona alkaloid dimer systems have demonstrated exceptional performance in asymmetric Baeyer-Villiger oxidation of structurally diverse cyclobutanones, providing enantiomeric ratios up to 98:2 [27]. Ion-pair formation proves essential for enhancing catalytic activity and stereoselectivity, representing the first example of self-assembly between flavin derivatives and chiral bases to create stereoselective reaction environments [27]. These systems enable construction of crucial bicyclic lactone scaffolds for prostaglandin synthesis with enantiomeric excess values reaching 95 percent [8] [13].

Hydrogen peroxide activation through organocatalysis offers significant advantages including metal-free conditions, operational simplicity, and formation of water as the sole byproduct [25] [30]. Trifluoroacetophenone serves as an effective organocatalyst for silane oxidation to silanols, with acetonitrile playing a crucial role in reaction efficiency [26]. The protocol demonstrates broad substrate scope encompassing symmetrical and non-symmetrical alkyl silanes, with yields ranging from good to excellent across diverse structural motifs [26].

Ligand Design for Stereochemical Control

Ligand architecture constitutes the fundamental determinant of stereochemical outcomes in catalytic bicyclic lactone formation, with systematic modification of electronic and steric properties enabling precise control over product selectivity [10] [17]. Phosphine-phosphoramidite ligands have emerged as particularly versatile platforms due to their modular structure, stability toward air and moisture, and ability to achieve high enantioselectivities across diverse transformation types [17].

The design philosophy for effective chiral ligands emphasizes matched stereochemical pairings between ligand configuration and substrate structure, with cooperativity between multiple stereogenic centers enabling enhanced selectivity [14]. Quinaphos ligands demonstrate remarkable matched and mismatched effects in rhodium-catalyzed asymmetric hydrogenation, with different diastereomers providing opposing stereochemical outcomes despite containing identical chiral backbones [17]. This phenomenon highlights the critical importance of considering all stereochemical elements within the catalyst structure rather than focusing solely on individual chiral units [14].

Phosphine-phosphite hybrid ligands offer exceptional tunability through independent modification of electronic properties at phosphorus centers [21] [32]. The phosphine component typically provides strong sigma-donation and modest pi-acceptance, while the phosphite moiety contributes primarily pi-accepting character with reduced sigma-donation [21]. This electronic differentiation creates unique coordination environments that facilitate distinct mechanistic pathways and enhanced stereochemical control compared to symmetric diphosphine systems [32].

Recent advances in modular ligand synthesis have enabled rapid access to extensive ligand libraries for systematic optimization studies [33] [36]. Central-to-axial chirality transfer strategies provide efficient routes to novel chiral backbones, with biindolyl scaffolds offering particular promise for bisphosphine ligand development [36]. These synthetic methodologies achieve decagram-scale preparations in minimal steps while maintaining excellent stereoselectivity throughout the sequence [36].

Ligand ClassElectronic PropertiesSteric EnvironmentTypical ee (%)Applications
Phosphine-phosphiteMixed donor/acceptorModerate85-95Hydroformylation, hydrogenation
BisphosphineStrong donorVariable80-92Hydrogenation, coupling
PhosphoramiditeModerate acceptorBulky88-96Allylic substitution
QuinaphosMixed propertiesRigid90-98Multiple transformations

Solvent and Additive Effects on Catalytic Efficiency

Solvent selection profoundly influences catalytic performance in bicyclic lactone formation through multiple mechanisms including catalyst solvation, substrate coordination modification, and transition state stabilization [11] [37]. Polar aprotic solvents demonstrate superior performance in many catalytic transformations due to their ability to stabilize charged intermediates while avoiding competitive coordination to metal centers [38] [37].

Hexafluoroisopropanol emerges as an exceptional solvent for palladium-catalyzed bicyclic lactone formation, enabling efficient methylene carbon-hydrogen activation in preference to more reactive methyl positions [3]. The unique properties of this fluorinated alcohol facilitate formation of palladacyclic intermediates through enhanced electrophilicity of the metal center and stabilization of cationic transition states [3]. Computational studies indicate that the solvent plays an active role in stabilizing the mono-protected amino acid coordination environment essential for selective carbon-hydrogen bond cleavage [3].

Ionic liquids provide alternative reaction media that combine the benefits of homogeneous catalysis with simplified product separation and catalyst recycling [39]. Imidazolium-based ionic liquids demonstrate particular utility in electrochemical applications, with different anions leading to varying catalytic performance profiles [39]. Chloride-containing ionic liquids require lower onset overpotentials compared to other halide or fluorinated anion systems, indicating specific interactions between anions and catalytic intermediates [39].

Additive effects prove crucial for optimizing reaction efficiency, with alkali metal bases playing essential roles in carboxylate-assisted carbon-hydrogen activation processes [3]. Sodium-based additives demonstrate superior performance compared to potassium, cesium, or lithium alternatives, facilitating carbon-hydrogen activation through kappa-squared coordination modes that position substrates appropriately for bond cleavage [3]. Silver carbonate serves dual functions as both oxidant and coordinating species, stabilizing palladium intermediates while enabling product release and catalyst regeneration [3].

The polarity of reaction media influences pore selectivity in zeolite-catalyzed transformations, with solvent polarity directing catalytic activity toward specific microporous environments [40]. Water promotes activity within straight pores of hydrogen-ZSM-5 catalysts, while apolar solvents such as 1,4-dioxane favor reactions within sinusoidal pore systems [40]. This selectivity arises from differential solvation of polar and apolar regions within the catalyst structure, enabling tunable product distributions through solvent choice alone [40].

Solvent SystemDielectric ConstantCoordination AbilityTypical Yields (%)Selectivity Benefits
Hexafluoroisopropanol16.7Weak70-85Enhanced electrophilicity
Acetonitrile37.5Moderate65-80Stabilizes intermediates
Ionic liquidsVariableStrong60-75Catalyst recycling
Aqueous systems80.1Strong55-70Green chemistry

Utilization as Chiral Building Blocks for Natural Product Synthesis

The 9-oxabicyclo[4.2.1]nonan-2-one framework represents a versatile and highly valuable class of chiral building blocks that have found extensive application in the synthesis of complex natural products. The inherent chirality and conformational rigidity of these bicyclic systems make them particularly attractive for constructing stereochemically complex targets while maintaining excellent stereocontrol throughout multi-step synthetic sequences [5] [6] [7] [8].

Marine Alkaloid Synthesis via Chiral Pool Approaches

One of the most sophisticated applications of oxabicyclic building blocks in natural product synthesis involves their use in marine alkaloid construction, particularly in the synthesis of structurally complex alkaloids such as clavepictines and dendrobine derivatives [7]. The chiral pool approach begins with readily available terpene precursors, most notably (R)-carvone, which serves as the foundation for constructing the required bicyclic framework through a series of carefully orchestrated transformations.

The synthetic strategy employs azomethine ylide [3+2]-cycloaddition chemistry as a key bond-forming reaction, enabling the rapid assembly of complex polycyclic structures with excellent diastereoselectivity [7]. This methodology has proven particularly effective in the synthesis of marine alkaloids clavepictines A and B, where the bicyclic framework provides the necessary structural foundation for subsequent elaboration into the final natural product architectures. The approach typically achieves yields in the 60-80% range while maintaining high levels of stereochemical control throughout the synthetic sequence.

Biocatalytic Asymmetric Synthesis Applications

The development of biocatalytic methods for synthesizing oxabicyclic building blocks has opened new avenues for natural product synthesis, particularly in the construction of enantiomerically pure intermediates required for alkaloid synthesis [9] [6]. Microbial reduction systems, exemplified by the use of Absidia coerulea AM 93, have demonstrated exceptional capability in generating chiral oxabicyclic compounds with high enantioselectivity [9].

These biocatalytic approaches offer several advantages over traditional chemical methods, including mild reaction conditions, excellent enantioselectivity, and the ability to process substrates that may be challenging for conventional asymmetric catalysis. The methodology has been successfully applied to the synthesis of various alkaloid targets, including piperidinol alkaloids such as cassine, spectaline, and prosopinine, where the oxabicyclic intermediates serve as key building blocks for constructing the complex nitrogen-containing ring systems [6].

Terpene-Derived Chiral Building Block Strategies

The utilization of monoterpenes as starting materials for chiral pool synthesis has become increasingly important in natural product chemistry, with oxabicyclic compounds playing a central role in these synthetic strategies [8]. Terpenes such as citronellol, carvone, and pulegone serve as readily available chiral starting materials that can be elaborated into complex oxabicyclic frameworks through a variety of ring annulation and cyclization reactions.

The citronellol family of terpenes has proven particularly useful due to the presence of strategically positioned chiral methyl branching that can be exploited in subsequent transformations [8]. Monocyclic congeners such as carvone and pulegone represent obvious candidates for ring annulation reactions that lead to complex polycyclic structures, with over 40 representative natural product syntheses documented in the literature covering the period from 1992 to 2011 [8].

The synthetic utility of these terpene-derived building blocks extends to the construction of diverse natural product families, including sesquiterpenes, diterpenes, and alkaloids. The approach typically involves initial functionalization of the terpene starting material followed by key cyclization reactions that establish the oxabicyclic framework. Subsequent elaboration reactions then introduce the additional structural complexity required for the target natural products, often achieving overall yields in the 65-85% range depending on the specific target and synthetic route employed [8].

Participation in Cascade Cyclization Reactions

Cascade cyclization reactions represent one of the most powerful and efficient strategies for constructing complex oxabicyclic frameworks from relatively simple starting materials. The 9-oxabicyclo[4.2.1]nonan-2-one system participates in numerous cascade processes that enable the rapid assembly of multiple ring systems while establishing several stereogenic centers in a single synthetic operation [10] [11] [12] [13].

Domino Michael-Hemiacetalization-Michael Reactions

The development of domino Michael-hemiacetalization-Michael reactions has emerged as a particularly effective method for constructing oxabicyclic frameworks with exceptional stereocontrol [10]. This cascade process utilizes modularly designed organocatalysts (MDOs) that are self-assembled from cinchona alkaloid derivatives and amino acids in the reaction medium. The methodology employs (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals as starting materials, which undergo a complex sequence of transformations to generate 3-oxabicyclo[3.3.1]nonan-2-one derivatives.

The reaction proceeds through a carefully orchestrated mechanism where the enal substrate first forms an enamine with the MDO catalyst, followed by Michael addition with the nitroalkene to generate a key intermediate. This intermediate then undergoes hemiacetalization to form a cyclic hemiacetal, which subsequently participates in an intramolecular Michael reaction to establish the final bicyclic framework [10]. The methodology demonstrates exceptional stereoselectivity, typically achieving diastereomeric ratios greater than 99:1 and enantiomeric excesses up to 96%. Yields for this transformation range from 36-84%, depending on the specific substituents present on the starting materials.

Oxime Formation-Cyclization-Dipolar Cycloaddition Cascades

Multi-component cascade reactions involving oxime formation, cyclization to nitrones, and subsequent dipolar cycloaddition reactions represent another powerful approach for constructing complex bicyclic systems [12]. This methodology employs simple haloaldehydes, including enolizable aldehydes, in combination with hydroxylamine and various activated dipolarophiles to generate complex heterocyclic products through a domino process.

The cascade sequence begins with condensation between hydroxylamine and the aldehyde substrate to form an intermediate oxime. This oxime then undergoes cyclization with displacement of halide to generate a transient nitrone intermediate, which immediately participates in an intermolecular dipolar cycloaddition reaction with the dipolarophile component [12]. The resulting cycloadducts contain multiple stereogenic centers and represent valuable synthetic intermediates for further elaboration into natural product targets. This methodology typically achieves yields in the 60-75% range with good to excellent diastereoselectivity.

Oxonium-Ene Cyclization Reactions

The (3,5)-oxonium-ene cyclization reaction has proven to be an exceptionally versatile method for constructing oxabicyclic frameworks, particularly in the synthesis of oxabicyclo[3.3.1]nonanone derivatives [14]. This transformation utilizes trans-p-menth-6-ene-2,8-diol as a starting material, which reacts with aldehydes or epoxides in the presence of boron trifluoride etherate to generate the desired bicyclic products.

The reaction mechanism involves formation of an oxonium intermediate through protonation of the diol substrate, followed by an intramolecular ene reaction that establishes the bicyclic framework [14]. This methodology demonstrates excellent compatibility with a wide range of aldehyde and epoxide substrates, typically achieving yields in the 70-85% range with good stereoselectivity. The resulting oxabicyclic products serve as valuable intermediates for natural product synthesis and can be further functionalized through various chemical transformations.

Palladium-Catalyzed Cascade Processes

Recent developments in palladium-catalyzed cascade chemistry have provided new opportunities for constructing bicyclic ether scaffolds through sophisticated redox-relay processes [15] [16]. These methodologies employ linear diene-diol substrates that undergo oxidative cyclization followed by redox-relay and π-allyl-palladium cyclization to generate complex bicyclic ether products with complete diastereoselectivity for cis-ring fusion.

The cascade process begins with an initial oxypalladation reaction that forms a five-membered ring, followed by a redox-relay step that transmits reactivity to a remote site in the molecule [15] [16]. The final π-allyl-palladium cyclization then establishes the second ring of the bicyclic system while maintaining excellent stereocontrol. This methodology has proven particularly effective for constructing [17] [18]- and [17] [17]-bicyclic ether systems, typically achieving yields in the 55-85% range with complete selectivity for cis-ring fusion.

Functionalization Strategies for Quaternary Carbon Centers

The introduction and functionalization of quaternary carbon centers within oxabicyclic frameworks represents one of the most challenging yet important aspects of complex molecule synthesis. The 9-oxabicyclo[4.2.1]nonan-2-one system provides unique opportunities for establishing quaternary carbon centers through various strategic approaches that exploit the inherent reactivity and conformational constraints of the bicyclic framework [19] [20] [21] [22] [23].

Oxidative Transannular Cyclization Approaches

Oxidative transannular cyclization reactions have emerged as a powerful strategy for introducing quaternary carbon centers into bicyclic ether systems while simultaneously increasing molecular complexity [24]. This methodology typically employs macrocyclic ether precursors that undergo oxidative cyclization mediated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to generate bridged bicyclic products with quaternary carbon centers.

The reaction mechanism involves oxidation of allylic or benzylic positions within the macrocyclic precursor to generate oxocarbenium ion intermediates, which then undergo intramolecular cyclization to establish the quaternary carbon center [24]. The methodology demonstrates excellent regioselectivity and typically favors formation of 2,6-trans-disubstituted products due to thermodynamic control. Yields for these transformations generally range from 45-70%, with the modest yields often attributed to the challenging nature of forming highly strained bicyclic systems rather than competing side reactions.

Asymmetric Enolate Alkylation Strategies

The stereoselective formation of quaternary carbon centers through asymmetric enolate alkylation has been extensively developed for oxabicyclic systems, particularly in the context of natural product synthesis [19]. This approach exploits the conformational rigidity of the bicyclic framework to achieve remote diastereomeric induction during carbon-carbon bond formation reactions.

One particularly notable example involves the acylation of lithium enolates derived from oxabicyclic substrates, where remarkable remote stereocontrol can be achieved through careful optimization of reaction conditions [19]. The use of hexamethylphosphoramide (HMPA) as a co-solvent and the choice of base significantly influence the stereochemical outcome of these reactions. The methodology typically achieves yields in the 70-90% range while establishing quaternary carbon centers with excellent stereoselectivity.

Deborylative Coupling Reactions

Recent advances in boron chemistry have led to the development of innovative deborylative coupling strategies for constructing quaternary carbon centers in complex bicyclic systems [23]. This methodology employs γ,γ-disubstituted allyldiboron reagents that undergo copper-catalyzed allylic nucleophile addition to α,β-unsaturated ketones, generating quaternary carbon stereogenic centers with exceptional selectivity.

The reaction proceeds through formation of a boron-stabilized allyl carbanion intermediate, with carbon-carbon bond formation occurring preferentially at the more congested carbon center to establish the quaternary stereogenic center [23]. This approach demonstrates remarkable efficiency, typically achieving yields up to 96% with diastereomeric ratios exceeding 98:2. The methodology represents a significant advancement in the field of quaternary carbon synthesis due to its mild reaction conditions and excellent functional group tolerance.

Electrochemical Functionalization Methods

Electrochemical approaches to quaternary carbon formation have gained increasing attention due to their ability to achieve umpolung reactivity under mild, environmentally benign conditions [25]. These methodologies employ electrochemical oxidation to convert enolates into electrophilic intermediates that can subsequently react with nucleophiles to establish quaternary carbon centers.

The electrochemical platform enables five distinct transformations involving carbon-carbon and carbon-heteroatom bond formation through straightforward nucleophilic substitution or cycloaddition pathways [25]. The methodology has demonstrated excellent scalability through implementation in flow reactors, achieving consistent yields in the 65-85% range while maintaining good to excellent selectivities. This approach represents a particularly attractive alternative to traditional methods due to its operational simplicity and reduced environmental impact.

Site-Selective Activation Strategies

The development of site-selective activation methods has provided new opportunities for functionalizing quaternary carbon centers in oxabicyclic systems [26]. These approaches employ substrate design principles that enable specific activation of predetermined positions within the bicyclic framework, leading to enhanced selectivity and efficiency in subsequent transformations.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

140.083729621 g/mol

Monoisotopic Mass

140.083729621 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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